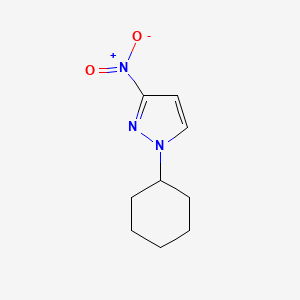

1-Cyclohexyl-3-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGZZJNCNZMDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 3 Nitro 1h Pyrazole and Analogues

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods having been developed. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Difunctional Systems

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgresearchgate.net To synthesize a 1-cyclohexylpyrazole (B1610381), cyclohexylhydrazine (B1595531) is reacted with a suitable 1,3-difunctional compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyl compounds can be a challenge, potentially leading to a mixture of two isomeric pyrazoles. However, the use of β-ketoesters often provides better control. The reaction typically begins with the more nucleophilic nitrogen of the substituted hydrazine attacking the more electrophilic ketone carbonyl, followed by cyclization involving the ester group. chemhelpasap.com

Table 1: Examples of Cyclocondensation Reactions for 1-Cyclohexylpyrazole Synthesis

| 1,3-Difunctional Compound | Reagents and Conditions | Product | Reference |

| Acetylacetone | Cyclohexylhydrazine, Acetic Acid, Ethanol, Reflux | 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole | rsc.org |

| Ethyl Acetoacetate | Cyclohexylhydrazine, Ethanol, Reflux | 1-Cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one | chemhelpasap.com |

| Malondialdehyde tetraethyl acetal | Cyclohexylhydrazine hydrochloride, aq. HCl, Ethanol, Reflux | 1-Cyclohexyl-1H-pyrazole | General method |

| 1,1,3,3-Tetramethoxypropane | Cyclohexylhydrazine, Acid catalyst, Heat | 1-Cyclohexyl-1H-pyrazole | General method |

This table presents generalized conditions based on established pyrazole syntheses.

1,3-Dipolar Cycloaddition Protocols for Pyrazole Formation

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. rsc.orgyoutube.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. beilstein-journals.org To form a 1-cyclohexylpyrazole, the cyclohexyl group can be part of either the 1,3-dipole or the dipolarophile.

A common approach involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne. Nitrile imines can be generated in situ from hydrazonoyl halides. For the synthesis of a 1-cyclohexylpyrazole, a nitrile imine bearing a cyclohexyl group on the nitrogen could be reacted with an appropriate alkyne. Alternatively, a cycloaddition involving organic azides and alkynes can lead to triazoles, and related chemistry with other dipoles like nitrile imines can yield pyrazoles. youtube.comnih.govyoutube.com The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reactants. rsc.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole (or precursor) | Dipolarophile | Conditions | Product Type | Reference |

| N-Cyclohexyl-C-phenylnitrilimine | Phenylacetylene | In situ generation from hydrazonoyl halide, base | 1-Cyclohexyl-3,5-diphenyl-1H-pyrazole | rsc.org |

| Diazoacetonitrile | Cyclohexylacetylene | Heat | Mixture of 3- and 4-cyano-1-cyclohexylpyrazoles | organic-chemistry.org |

| Sydnone (e.g., N-phenylsydnone) | Cyclohexylacetylene | High temperature | 1-Aryl-4-cyclohexylpyrazole | nih.gov |

| Cyclohexyl azide | Substituted alkyne | Cu(I) catalyst (for triazole synthesis) | 1-Cyclohexyl-1,2,3-triazole | nih.gov |

This table illustrates the versatility of the 1,3-dipolar cycloaddition for accessing substituted pyrazoles and related heterocycles.

Contemporary Methods for Polysubstituted Pyrazole Synthesis

Modern organic synthesis has seen the development of multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single pot by combining three or more reactants. rsc.org These methods are highly efficient and offer a rapid route to libraries of substituted pyrazoles.

One such approach involves the one-pot reaction of aldehydes, ketones, and hydrazines. rsc.org For example, a three-component reaction of an aldehyde, ethyl acrylate, and a tosylhydrazone can lead to the formation of 1,3,5-trisubstituted or 1,3-disubstituted pyrazoles under transition-metal-free conditions by slightly altering the reaction conditions. nih.gov By selecting cyclohexylhydrazine or a corresponding hydrazone, this methodology could be adapted for the synthesis of 1-cyclohexylpyrazoles. These reactions often proceed through a cascade of events, including condensation, Michael addition, and cyclization/aromatization sequences.

Regioselective Introduction of the Nitro Moiety

Once the 1-cyclohexylpyrazole core is synthesized, the next crucial step is the introduction of a nitro group at the C3 position. The electronic properties of the pyrazole ring, being an electron-rich heterocycle, allow for electrophilic substitution reactions, including nitration. However, achieving regioselectivity can be complex.

Direct Nitration Procedures on Pyrazole Rings

Direct nitration of N-substituted pyrazoles is a common method for introducing a nitro group. The regioselectivity of this reaction is highly dependent on the nature of the substituent at the N1 position and the reaction conditions. For 1-alkylpyrazoles, nitration typically occurs at the C4 position, which is electronically favored and sterically less hindered. However, mixtures of isomers are often obtained. nih.gov

Nitration of 1-phenylpyrazole, for instance, primarily yields the 4-nitro derivative, with the nitration occurring on the more activated pyrazole ring rather than the deactivated phenyl ring. The conditions for nitration can vary from mixed acid (HNO₃/H₂SO₄) to milder reagents like acetyl nitrate (B79036) or nitronium tetrafluoroborate. Achieving selective nitration at the C3 position of a 1-cyclohexylpyrazole is challenging and may require specific directing group strategies or separation of isomeric products. The use of fuming nitric acid in combination with sulfuric acid at controlled temperatures is a powerful nitrating system, but can lead to over-nitration or degradation if not carefully managed. nih.gov

Table 3: Common Nitrating Agents for Pyrazole Rings

| Nitrating Agent | Typical Conditions | Outcome/Selectivity | Reference |

| HNO₃ / H₂SO₄ | 0 °C to room temperature | Strong nitrating agent, often gives 4-nitro products. Can lead to dinitration. | nih.gov |

| Fuming HNO₃ / H₂SO₄ | Controlled low temperature | Very strong, risk of over-nitration. Used for less reactive substrates. | nih.gov |

| HNO₃ / Acetic Anhydride | 0 °C to reflux | Forms acetyl nitrate in situ, a milder nitrating agent. Can favor N-nitration. | General |

| N-Nitrosaccharin / HFIP | Room temperature | Mild conditions, forms nitronium ions in situ. | nih.gov |

| Ru(bpy)₃₂ / blue light | Room temperature | Photocatalytic ipso-nitration of aryl germanes, showcasing modern methods. | nih.gov |

Mechanistic Considerations of Nitro Group Rearrangements

An important and often more regioselective method for the synthesis of 3-nitropyrazoles involves the thermal rearrangement of an N-nitropyrazole intermediate. acs.org This process typically involves two steps:

N-Nitration: The pyrazole is first nitrated on the nitrogen atom (N1) to form an N-nitropyrazole. This is often achieved using a mixture of nitric acid and acetic anhydride. rsc.org

Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling solvent, which induces a rearrangement to furnish the C-nitrated product.

Crucially, this rearrangement has been shown to be an intramolecular process, proceeding via a rsc.orgnih.gov sigmatropic shift of the nitro group from the N1 position to the adjacent C5 or C3 position. acs.org For a 1-substituted pyrazole, this rearrangement would lead to the 5-nitro isomer. However, for an unsubstituted pyrazole, the initial N-nitration followed by rearrangement is a primary route to 3(5)-nitropyrazole. rsc.orgacs.org To obtain the desired 1-cyclohexyl-3-nitro-1H-pyrazole, a strategy could involve the synthesis of 3(5)-nitropyrazole first, followed by N-alkylation with a cyclohexyl halide. The alkylation of 3(5)-nitropyrazole can lead to a mixture of this compound and 1-cyclohexyl-5-nitro-1H-pyrazole, requiring separation.

The mechanism of the thermal rearrangement is believed to involve a concerted, pericyclic transition state, which explains the high regioselectivity observed in many cases. This method avoids the often poor regioselectivity of direct C-nitration on the pyrazole ring itself.

N-Substitution Pathways for Cyclohexyl Attachment

The introduction of a cyclohexyl group onto the pyrazole nitrogen atom is typically achieved through N-alkylation reactions. semanticscholar.orggoogle.com For an unsymmetrical pyrazole like 3-nitropyrazole, the N-H proton can be removed by a base, creating a pyrazolate anion. This anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two different regioisomers upon reaction with an electrophile. semanticscholar.orgresearchgate.net The challenge lies in controlling the reaction to selectively produce the desired N1-substituted isomer, this compound.

N-alkylation is a fundamental method for functionalizing pyrazoles. semanticscholar.org The process generally involves the deprotonation of the pyrazole N-H using a base, followed by the introduction of an alkylating agent, such as an alkyl halide. semanticscholar.org Traditional methods often utilize strong bases, but milder conditions are increasingly favored. semanticscholar.org Alternative approaches have been developed, including Mitsunobu reactions, transition-metal catalysis, and enzymatic routes, to broaden the scope and improve the selectivity of N-alkylation. semanticscholar.org Another method involves using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases or high temperatures. semanticscholar.orgresearchgate.net

Achieving regioselectivity in the N-alkylation of 3-nitropyrazole is crucial for synthesizing the target compound. The position of the substituent on the pyrazole ring significantly influences the molecule's properties. For unsymmetrical pyrazoles, alkylation can yield a mixture of N1 and N2 isomers. semanticscholar.org The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions such as the choice of base and solvent. beilstein-journals.orgnih.gov For 3-substituted pyrazoles, including 3-nitropyrazole, strategies have been developed to favor substitution at the N1 position. researchgate.netacs.org

A systematic and effective method for the regioselective N1-alkylation of 3-substituted pyrazoles employs potassium carbonate (K2CO3) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.netacs.org This combination has proven successful for a range of N-alkylation, N-arylation, and N-heteroarylation reactions. acs.org K2CO3 is a mild base that can effectively deprotonate the pyrazole. nih.govscispace.com DMSO, a polar aprotic solvent, is well-suited to facilitate SN2 reactions between the resulting pyrazolate anion and an electrophile, such as a cyclohexyl halide. gaylordchemical.com This specific protocol has demonstrated high regioselectivity for the N1 position, which is justified by DFT calculations. acs.org The use of K2CO3 offers an advantage over stronger bases, as it is tolerant of various functional groups. gaylordchemical.com

| Reactant | Conditions | Outcome | Reference |

|---|---|---|---|

| 3-Substituted Pyrazoles | K₂CO₃, DMSO | Regioselective N1-alkylation, -arylation, and -heteroarylation | acs.org |

| Hydrazonoyl chlorides and Cinnamic aldehydes | K₂CO₃, EtOH, Room Temp | Efficient [3+2] cycloaddition to form multi-substituted pyrazoles | nih.gov |

| Chalcones and Thiosemicarbazide | K₂CO₃, Microwave Irradiation (Solvent-free) | Rapid formation of pyrazoline derivatives in high yields | scispace.com |

The structure of the electrophile—the source of the incoming alkyl group—plays a significant role in determining the N1/N2 ratio of the products. beilstein-journals.orgnih.gov In the case of unsymmetrical pyrazoles, the regioselectivity is often governed by steric hindrance. semanticscholar.orgresearchgate.net The alkyl group will preferentially add to the less sterically hindered nitrogen atom. researchgate.netlookchem.com Therefore, using a bulky electrophile like a cyclohexyl halide would be expected to favor substitution at the N1 position of 3-nitropyrazole, as the N2 nitrogen is flanked by the C3-nitro group. The choice of the leaving group on the electrophile (e.g., bromide, iodide, tosylate) can also impact reaction rates and selectivity. nih.gov Studies on the related indazole system show that while electronic effects are a factor, varying the N-alkylating reagent is a key strategy for achieving regioselective N-alkylation. nih.gov

Regioselective N1-Alkylation Strategies for 3-Nitropyrazoles

Sustainable and Green Chemical Synthesis Methodologies

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.comjetir.org These principles advocate for the use of environmentally benign solvents (such as water), solvent-free conditions, and energy-efficient processes to minimize waste and environmental impact. thieme-connect.com Multicomponent reactions, which combine several starting materials in a single step, are a prime example of green synthesis, often exhibiting high atom economy. rsc.org

The synthesis of pyrazole derivatives has been successfully adapted to green protocols, including reactions in aqueous media or under solvent-free conditions. thieme-connect.commdpi.com Water is an ideal green solvent due to its availability, non-toxicity, and safety. thieme-connect.com Various catalytic systems have been developed to facilitate pyrazole synthesis in water, including the use of surfactants like cetyltrimethylammonium bromide (CTAB) or heterogeneous catalysts. thieme-connect.com

Solvent-free reactions, often assisted by microwave irradiation or grinding, offer significant advantages by reducing reaction times, simplifying workup procedures, and often increasing product yields. jetir.orgresearchgate.net For instance, the multi-component synthesis of pyrano[2,3-c]pyrazoles has been efficiently carried out under solvent-free conditions using an ionic liquid catalyst, with reactions completing in as little as 7-15 minutes with high yields. jetir.org Similarly, multicomponent syntheses of other pyrazole derivatives have been reported in aqueous media, sometimes catalyzed by simple reagents or proceeding without any catalyst at all. rsc.orgmdpi.com

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Aqueous medium, Piperidine catalyst, Room temperature | Fast (20 min), High yields (85-93%) | mdpi.com |

| Five-component synthesis of pyrano[2,3-c]pyrazoles | Solvent-free, Montmorillonite K10 catalyst, 65-70 °C | High yields (81-91%), Environmentally friendly | mdpi.com |

| Multicomponent synthesis of Pyrano[2,3-c]pyrazoles | Solvent-free, Ionic liquid (NMPyTs) catalyst | Very short reaction time (7-15 min), Excellent yields (95%) | jetir.org |

| Synthesis of tetrasubstituted pyrazoles | Aqueous medium, Cetyltrimethylammonium bromide (CTAB) | Environmentally friendly protocol | thieme-connect.com |

| Synthesis of 5-amino pyrazoles | Aqueous medium, Sodium p-toluene sulfonate (NaPTS) catalyst | Simple operation, Fast (5 min), Recyclable catalyst | rsc.org |

Catalytic Systems in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including functionalized structures like this compound, has been significantly advanced through the development of various catalytic systems. These catalysts enhance reaction efficiency, yield, and regioselectivity, often under milder conditions than classical methods. The primary routes to the pyrazole core involve the cyclocondensation of a hydrazine derivative (such as cyclohexylhydrazine) with a 1,3-dicarbonyl compound or an equivalent synthon, and the introduction of a nitro group. Catalysts play a crucial role in both the formation of the heterocyclic ring and its subsequent functionalization.

Metal-Based Catalysis

A predominant strategy in pyrazole synthesis involves the use of transition metal catalysts. These systems are valued for their high activity and ability to facilitate a broad range of transformations.

Copper Catalysis: Copper catalysts are widely employed for pyrazole synthesis. For instance, copper triflate (Cu(OTf)₂) has been used in the condensation of α,β-ethylenic ketones with hydrazine derivatives. nih.gov This approach typically involves an in situ oxidation step to convert the initially formed pyrazoline to the aromatic pyrazole. nih.gov Copper-diamine complexes have also proven effective for the N-arylation of various azoles, including pyrazoles, with aryl iodides and bromides, a methodology whose principles can be extended to N-alkylation reactions. acs.org Furthermore, silica-supported copper catalysts have been successfully used for the cycloaddition of sydnones and terminal alkynes, demonstrating applicability in continuous flow systems. rsc.org

Ruthenium Catalysis: Ruthenium complexes are effective for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles and 2-pyrazolines. organic-chemistry.org This method is atom-economical, producing only water and hydrogen gas as byproducts. organic-chemistry.org Protic pyrazole ruthenium complexes have also been shown to catalyze transfer hydrogenation reactions, highlighting the versatility of these catalysts. nih.gov

Rhodium Catalysis: Rhodium-catalyzed multicomponent reactions provide an efficient route to highly substituted pyrazoles. rsc.org One such method involves the reaction of enaminones, hydrazine hydrochloride, and internal alkynes. The proposed mechanism includes the initial formation of a pyrazole intermediate, followed by a rhodium(III)-catalyzed C-H bond activation and insertion. rsc.org

Iron Catalysis: Iron-catalyzed methods offer a more cost-effective and environmentally benign alternative. An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Other Metal Catalysts: Nano-ZnO has been utilized as a green, eco-friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, affording excellent yields in a short reaction time under aqueous conditions. nih.gov Platinum catalysts have been used for cascade reactions involving nih.govnih.gov sigmatropic rearrangement/cyclization of N-propargylhydrazones to produce functionalized pyrazoles. organic-chemistry.org

The following table summarizes selected metal-catalyzed systems for pyrazole synthesis.

| Catalyst System | Reactants | Product Type | Key Findings & Yields |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-Substituted pyrazoles | Green protocol, excellent yield (95%), short reaction time. nih.gov |

| Copper triflate / bmim | α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | 1,3,5-Trisubstituted pyrazoles | In situ oxidation of pyrazoline intermediate to pyrazole. nih.gov |

| Ru₃(CO)₁₂ / NHC-diphosphine | 1,3-Diols, Arylhydrazines | Pyrazoles and 2-Pyrazolines | Acceptorless dehydrogenative coupling; high selectivity, water and H₂ as byproducts. organic-chemistry.org |

| Iron Catalyst | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-Substituted pyrazoles | Regioselective synthesis with a broad substrate range. organic-chemistry.org |

| Rhodium(III) Catalyst | Enaminones, Hydrazine hydrochloride, Internal alkynes | Fused tricyclic pyrazoles | Multicomponent reaction involving C-H bond activation. rsc.org |

| CuI / Diamine ligand | Pyrazoles, Aryl iodides/bromides | N-Arylpyrazoles | General conditions tolerate various functional groups. acs.org |

Non-Metal and Organocatalysis

In addition to metal-based systems, non-metal catalysts and organocatalytic methods have gained prominence.

Iodine-based Catalysis: Iodine(III) catalysts can promote the synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones through a sequence of cyclization, 1,2-aryl shift, and aromatization. organic-chemistry.org Molecular iodine has also been used as an oxidant in a three-component synthesis of sulfonyl pyrazoles from sulfonyl hydrazines and 1,3-dicarbonyl compounds. rsc.org

Acid Catalysis: Brønsted acids like p-Toluenesulfonic acid (p-TSA) are used to facilitate Claisen-Schmidt condensation reactions as an initial step in one-pot syntheses of fully substituted pyrazoles. rsc.org The nitration of pyrazole itself to form 3-nitropyrazole or 4-nitropyrazole often proceeds via an N-nitropyrazole intermediate, which rearranges to the C-nitro product. This rearrangement can be influenced by the solvent and acidic conditions. nih.govresearchgate.netgoogle.com While strong acids like sulfuric acid are typically used, solid acid catalysts such as zeolites or silica (B1680970) have also been employed for the nitration of 4-iodopyrazole (B32481) with fuming HNO₃. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis represents a modern approach for synthesizing polysubstituted pyrazoles from hydrazine and various Michael acceptors. organic-chemistry.org This method operates under very mild conditions, using air as the terminal oxidant. The reaction is believed to proceed through the oxidation of hydrazine to diazene, which then adds to the Michael acceptor. organic-chemistry.org

The table below provides an overview of non-metal catalytic systems.

These catalytic methodologies provide a versatile toolbox for the synthesis of this compound and its analogues, enabling the construction of the N-cyclohexyl pyrazole core and the introduction of the nitro functionality with high degrees of control and efficiency.

Theoretical and Computational Investigations of 1 Cyclohexyl 3 Nitro 1h Pyrazole

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analysis, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of molecular systems. For 1-Cyclohexyl-3-nitro-1H-pyrazole, these methods offer a detailed picture of its geometry and electronic nature.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries by finding the lowest energy arrangement of atoms. For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP level of theory, have been successfully employed to establish their molecular geometry. researchgate.net The optimization process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule, resulting in a stable, optimized structure. This process is fundamental for subsequent analyses as the geometry dictates many other molecular properties. Theoretical calculations for similar pyrazole compounds have been performed to understand their molecular properties, providing a framework for the analysis of this compound. researchgate.net

| Parameter | Description |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used for its balance of accuracy and computational cost in predicting molecular geometries and energies. |

| Basis Set | A basis set, such as 6-31G(d), is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. |

| Geometry Optimization | An iterative process to find the minimum energy conformation of the molecule, which corresponds to the most stable structure. |

| Analysis | Information Gained |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, indicating sites for electrophilic and nucleophilic attack, respectively. |

| Mulliken Charge Analysis | Provides a quantitative value for the partial charge on each atom, offering insights into the electronic distribution and bond polarities. |

Conformational Landscape Analysis of the Cyclohexyl Substituent

Cyclohexane (B81311) and its derivatives predominantly exist in a chair conformation to minimize ring strain. youtube.com This conformation has two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). youtube.com For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to avoid steric strain arising from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. youtube.comyoutube.com Therefore, in this compound, the pyrazole moiety is expected to predominantly reside in the equatorial position of the cyclohexyl ring to achieve maximum stability.

| Conformation | Stability | Key Feature |

| Chair | Most stable | Minimizes angle and torsional strain. |

| Boat | Less stable | Suffers from flagpole interactions and torsional strain. |

| Twist-Boat | Intermediate | A conformation between the chair and boat forms. |

Dihedral angles, which describe the angle between four sequentially bonded atoms, are critical for defining the three-dimensional structure of the molecule. In the context of this compound, the dihedral angles involving the bond connecting the cyclohexyl ring to the pyrazole nitrogen and the adjacent atoms in both rings determine the rotational orientation of the two ring systems relative to each other. Analyzing these dihedral angles through computational methods can reveal the preferred spatial arrangement and identify any potential rotational barriers. This analysis provides a more detailed understanding of the molecule's shape and how the bulky cyclohexyl group is oriented with respect to the planar pyrazole ring.

Mechanistic Insights from Computational Modeling

Transition State Analysis for Reaction Pathways

The synthesis of this compound can be envisioned through several pathways, with the final step likely being the N-alkylation of 3-nitro-1H-pyrazole with a cyclohexylating agent or the cyclization of a precursor already containing the cyclohexyl group. Transition state analysis using computational methods, such as Density Functional Theory (DFT), is crucial for understanding the kinetics and thermodynamics of these reactions, and for predicting the most probable reaction mechanism.

One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of this compound, this could involve the reaction of a nitrated 1,3-dicarbonyl precursor with cyclohexylhydrazine (B1595531). The reaction would proceed through several intermediates and transition states. Computational analysis of the transition states would help elucidate the energy barriers for each step, including the initial nucleophilic attack, subsequent cyclization, and final dehydration to form the aromatic pyrazole ring.

Another key reaction is the N-alkylation of a pre-formed 3-nitro-1H-pyrazole ring. This reaction can lead to two possible regioisomers: this compound and 1-cyclohexyl-5-nitro-1H-pyrazole. Transition state calculations for the N-alkylation reaction under various conditions (e.g., different bases and solvents) can predict which isomer is kinetically favored. These calculations would model the approach of the cyclohexyl electrophile to each of the two nitrogen atoms of the pyrazole ring and determine the activation energy for each pathway.

Interactive Data Table: Hypothetical Transition State Energies for Pyrazole Cyclization

This table presents hypothetical energy values to illustrate the concept of transition state analysis in pyrazole synthesis.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Cyclization | TS2 | 12.5 |

| Dehydration | TS3 | 20.1 |

Prediction of Regioselectivity in N-Substitution

The N-substitution of unsymmetrically substituted pyrazoles, such as 3-nitro-1H-pyrazole, can result in the formation of two regioisomers. The prediction of which nitrogen atom will be substituted is a critical aspect of synthetic planning. Computational chemistry provides powerful tools to predict this regioselectivity.

DFT calculations are widely used to determine the relative stabilities of the possible products and the transition states leading to their formation. nih.govacs.org The regioselectivity is often governed by a combination of steric hindrance and the electronic properties of the pyrazole ring. The nitro group at the 3-position is a strong electron-withdrawing group, which influences the nucleophilicity of the two nitrogen atoms.

In the case of alkylating 3-nitro-1H-pyrazole with a cyclohexyl group, the bulky cyclohexyl substituent will likely favor substitution at the N1 position to minimize steric clash with the nitro group at the C3 position. Computational models can quantify these steric interactions and predict the N1 isomer as the major product. Studies on the N-alkylation of other 3-substituted pyrazoles have consistently shown that the reaction is highly regioselective, yielding predominantly the N1-substituted product. nih.govacs.orgmdpi.com

Furthermore, the choice of reaction conditions, such as the base and solvent, can also influence the regioselectivity. thieme-connect.com Computational models can be employed to simulate these conditions and provide a more accurate prediction of the product distribution.

Interactive Data Table: Predicted Regioselectivity in the Cyclohexylation of 3-nitro-1H-pyrazole

This table illustrates how computational predictions might quantify regioselectivity.

| Product | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio (N1:N2) |

| This compound (N1) | 0.0 | >95 : 5 |

| 1-Cyclohexyl-5-nitro-1H-pyrazole (N2) | +2.8 |

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and for understanding their mechanism of action at a molecular level. mdpi.com While specific docking studies for this compound are not documented, the general applicability of this method to pyrazole derivatives is well-established. nih.govresearchgate.netmdpi.com

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes or binding to particular receptors. nih.govnih.govnih.gov For instance, pyrazole derivatives have been investigated as inhibitors of protein kinases, estrogen receptors, and other therapeutic targets. nih.govnih.gov

A molecular docking study of this compound would involve computationally placing the molecule into the binding site of a target protein. The algorithm would then explore various binding poses and score them based on the calculated binding affinity. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor.

The cyclohexyl group would likely engage in hydrophobic interactions within a corresponding pocket of the receptor. The nitro group could participate in hydrogen bonding or other polar interactions. The pyrazole ring itself can also form various interactions, including pi-stacking with aromatic amino acid residues.

Interactive Data Table: Potential Molecular Interactions of this compound from a Hypothetical Docking Study

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Cyclohexyl Ring | Hydrophobic | Leucine, Valine, Isoleucine |

| Nitro Group | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Chemical Transformations and Reactive Pathways of 1 Cyclohexyl 3 Nitro 1h Pyrazole

Reactivity Profile of the Nitro Group

The nitro group is a dominant functional group that strongly influences the chemical behavior of the entire molecule. Its reactivity is primarily centered on reduction processes and its profound electronic impact on the pyrazole (B372694) ring.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a wide range of further functionalizations. For 1-cyclohexyl-3-nitro-1H-pyrazole, this transformation to 1-cyclohexyl-1H-pyrazol-3-amine is expected to be achievable through standard reduction methodologies.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro groups due to its clean nature and high efficiency. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

Table 1: Representative Catalytic Hydrogenation Systems for Nitro Group Reduction

| Catalyst | Typical Solvent | Pressure | Temperature | General Applicability |

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | 1-5 atm | Room Temperature | Highly effective for a wide range of nitroarenes. |

| Platinum(IV) oxide (PtO₂) | Ethanol, Acetic Acid | 1-3 atm | Room Temperature | A robust catalyst, often used when others fail. |

| Raney Nickel (Raney Ni) | Ethanol | 1-5 atm | Room Temperature | Effective, but can sometimes lead to side reactions. |

Chemical Reduction: A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred in laboratories due to their operational simplicity, not requiring specialized high-pressure equipment.

Table 2: Common Chemical Reducing Agents for Nitro Group Reduction

| Reagent | Solvent System | Reaction Conditions | Notes |

| Tin(II) chloride (SnCl₂) | Concentrated HCl | Heating | A classic and reliable method. |

| Iron powder (Fe) | Acetic Acid or NH₄Cl(aq) | Heating | An economical and milder alternative to SnCl₂. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Water/Methanol | Room Temperature to Heating | Useful for sensitive substrates. |

The nitro group exerts a powerful electron-withdrawing effect on the pyrazole ring through both the inductive effect (-I) and the resonance effect (-M). This has significant consequences for the reactivity of the heterocyclic core.

Deactivation of the Ring: The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic aromatic substitution. nih.gov This is because the nitro group reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. nih.gov

Functionalization of the Pyrazole Core

Functionalization of the pyrazole ring in this compound is challenging due to the deactivating effect of the nitro group. However, reactions at the unsubstituted carbon positions (C4 and C5) can be envisaged under specific conditions.

Pyrazoles are generally susceptible to electrophilic attack, with the C4 position being the most common site of substitution due to its higher electron density. semanticscholar.org However, the substituents on the ring in this compound modify this intrinsic reactivity.

Directing Effects:

N1-Cyclohexyl group: This alkyl group is weakly activating through a positive inductive effect (+I) and directs electrophiles to the ortho (C5) and para (C3, which is already substituted) positions. Steric hindrance from the bulky cyclohexyl group can disfavor substitution at the C5 position.

C3-Nitro group: As a deactivating group, it directs incoming electrophiles to the meta position (C5).

Combined Influence: The C4 position is electronically the most favorable site for electrophilic attack, being activated by the adjacent N1-cyclohexyl group (relative to the C5 position which is deactivated by the adjacent nitro group). The C5 position is sterically hindered by the N1-cyclohexyl group and electronically deactivated by the C3-nitro group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Cyclohexyl-3,4-dinitro-1H-pyrazole |

| Bromination | Br₂/FeBr₃ | 4-Bromo-1-cyclohexyl-3-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive due to deactivation. |

Beyond electrophilic substitution, other methods can be considered for the functionalization of the C4 and C5 positions.

C4-Position: As the most activated site, the C4 position is the most likely to undergo substitution. Besides the electrophilic substitutions mentioned above, other reactions such as the Vilsmeier-Haack reaction (formylation) could potentially occur, although the deactivating nitro group would necessitate harsh reaction conditions.

C5-Position: Direct functionalization at the C5 position is more challenging. Metalation-alkylation sequences, for instance, using a strong base like n-butyllithium to deprotonate the C5 position followed by quenching with an electrophile, could be a viable strategy. However, the presence of the acidic protons on the cyclohexyl ring and the potential for nucleophilic attack on the nitro group would complicate this approach.

Investigation of Ring Scission and Rearrangement Reactions

The pyrazole ring is generally stable, but under forcing conditions, ring-opening and rearrangement reactions can be induced. mdpi.com

Thermal Rearrangement: While this compound is a C-nitropyrazole, it is worth noting that N-nitropyrazoles are known to undergo thermal rearrangement to form the more stable C-nitropyrazoles. acs.org This highlights the thermodynamic stability of the C-nitro isomer. The thermal stability of this compound itself would be of interest, with decomposition likely initiated by the nitro group at high temperatures. researchgate.net

Photochemical Reactions: Photochemical conditions can sometimes induce rearrangements in heterocyclic systems that are not observed thermally. The specific photochemical behavior of this compound is not documented, but it remains a potential avenue for novel transformations.

Ring-Opening Reactions: Nucleophilic attack on the pyrazole ring can lead to ring scission, particularly if the ring is activated by multiple electron-withdrawing groups. For this compound, this is less likely to occur with common nucleophiles under standard conditions due to the presence of only one strongly deactivating group. However, very strong nucleophiles or reaction at high temperatures could potentially lead to ring-opening pathways. scholaris.ca

Exploration of Metal-Catalyzed Coupling Reactions

The exploration of metal-catalyzed coupling reactions involving this compound is a field of growing interest, aimed at the synthesis of more complex pyrazole derivatives. These derivatives are significant for their potential applications in medicinal chemistry and materials science. Research in this area primarily focuses on leveraging the existing functionalities of the pyrazole ring and the activating effect of the nitro group to forge new carbon-carbon and carbon-heteroatom bonds.

While specific studies on the metal-catalyzed coupling reactions of this compound are not extensively documented in publicly available research, the reactivity of analogous nitropyrazole systems provides a strong predictive framework for its behavior. The primary pathways for such transformations include the functionalization of C-H bonds and the coupling of pre-halogenated pyrazole precursors.

A notable strategy in the functionalization of pyrazoles is the direct C-H activation, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net For pyrazole scaffolds, the presence of an electron-withdrawing group, such as the nitro group at the C3-position in this compound, is expected to influence the regioselectivity of these reactions. Specifically, electron-withdrawing substituents at the C4-position of pyrazoles have been shown to facilitate palladium-catalyzed C-H allylation and benzylation at the C5-position. researchgate.net This is attributed to the increased acidity of the C5-H bond and the modified electronic properties of the pyrazole ring, making it more susceptible to metallation.

Based on these precedents, the anticipated metal-catalyzed C-H functionalization of this compound would likely occur at the C5 and potentially the C4 positions. The table below outlines the prospective reaction types and expected products based on studies of similar compounds.

Table 1: Prospective Metal-Catalyzed C-H Functionalization Reactions of this compound

| Reaction Type | Proposed Catalyst/Reagents | Expected Product | Rationale/Reference |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | 5-Aryl-1-cyclohexyl-3-nitro-1H-pyrazole | Direct arylation at the C5 position is a common pathway for pyrazoles under palladium catalysis. researchgate.net |

| C-H Alkenylation (Heck-type) | Pd(OAc)₂, Olefin, Oxidant, Base | 5-Alkenyl-1-cyclohexyl-3-nitro-1H-pyrazole | The Heck reaction can be adapted for direct C-H functionalization of heterocycles. organic-chemistry.org |

| C-H Alkynylation (Sonogashira-type) | Pd-catalyst, Cu-cocatalyst, Alkyne, Base | 5-Alkynyl-1-cyclohexyl-3-nitro-1H-pyrazole | Copper-free Sonogashira conditions have been developed for the C-H alkynylation of azoles. |

In the absence of direct C-H activation, a more traditional approach involves the use of halogenated pyrazole precursors. For instance, a hypothetical 1-cyclohexyl-5-halo-3-nitro-1H-pyrazole could serve as a substrate for various well-established cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in synthetic organic chemistry for the formation of C-C bonds. organic-chemistry.orglibretexts.orgnih.gov

The Suzuki-Miyaura coupling, for example, would involve the reaction of a halogenated this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to yield an aryl or vinyl substituted pyrazole. libretexts.org Similarly, the Heck reaction would couple the pyrazole with an alkene, organic-chemistry.org and the Sonogashira reaction would introduce an alkyne moiety. nih.gov

The table below summarizes these potential cross-coupling reactions on a hypothetical halogenated derivative of this compound.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | 1-Cyclohexyl-5-halo-3-nitro-1H-pyrazole | Aryl/Vinyl Boronic Acid | Pd-catalyst, Base | 5-Aryl/Vinyl-1-cyclohexyl-3-nitro-1H-pyrazole |

| Heck Coupling | 1-Cyclohexyl-5-halo-3-nitro-1H-pyrazole | Alkene | Pd-catalyst, Base | 5-Alkenyl-1-cyclohexyl-3-nitro-1H-pyrazole |

| Sonogashira Coupling | 1-Cyclohexyl-5-halo-3-nitro-1H-pyrazole | Terminal Alkyne | Pd-catalyst, Cu-cocatalyst, Base | 5-Alkynyl-1-cyclohexyl-3-nitro-1H-pyrazole |

| Buchwald-Hartwig Amination | 1-Cyclohexyl-5-halo-3-nitro-1H-pyrazole | Amine | Pd-catalyst, Base | 5-Amino-1-cyclohexyl-3-nitro-1H-pyrazole |

It is important to underscore that the successful implementation of these reactions for this compound would require empirical validation. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve satisfactory yields and regioselectivity. The electronic and steric influence of the cyclohexyl and nitro groups would play a critical role in the outcome of these transformations. Future research in this area is necessary to fully elucidate the synthetic potential of this compound in metal-catalyzed coupling reactions.

Structure Activity Relationships and Structural Elucidation of Pyrazole Derivatives

Impact of Cyclohexyl Substitution on Molecular Recognition

The introduction of a cyclohexyl group at the N1 position of the pyrazole (B372694) ring imparts distinct steric and hydrophobic properties that significantly influence its binding interactions and conformational dynamics.

The cyclohexyl group is a bulky, non-polar moiety that favors interactions with hydrophobic regions within a biological target's binding site. nih.gov The formation of complexes between pyrazole derivatives and enzymes like CYP2E1 is often driven by favorable partitioning into a hydrophobic environment. nih.gov The addition of a second ring to the pyrazole core, such as a cyclohexyl group, can enhance binding affinity by facilitating favorable contacts with hydrophobic amino acid residues. nih.gov

However, the size of the substituent can also lead to steric hindrance, which may prevent the molecule from fitting optimally into a binding pocket. researchgate.net Studies on CYP2E1 have shown that while increasing hydrophobicity generally improves binding, steric clashes can override its importance. nih.gov For example, while a single methyl group on the pyrazole ring improves binding, the addition of a second methyl group can cause steric clashes that lead to a complete loss of binding. nih.gov Therefore, the contribution of the cyclohexyl group in 1-Cyclohexyl-3-nitro-1H-pyrazole is a balance between favorable hydrophobic interactions and potential steric limitations within the target's binding site.

| Compound | Substituent(s) | LogP (Hydrophobicity) | Dissociation Constant (Kd, µM) |

|---|---|---|---|

| Pyrazole | - | 0.34 | 460 |

| 4-Methylpyrazole | 4-CH3 | 0.79 | 67 |

| 3-Methylpyrazole | 3-CH3 | 0.79 | 250 |

| 3,5-Dimethylpyrazole | 3,5-(CH3)2 | 1.24 | No binding observed |

| Indazole (Tetrahydroindazole) | Fused Cyclohexene Ring | 1.81 | 17 |

The cyclohexyl ring is not planar and primarily exists in a flexible range of non-planar conformations, the most stable of which are the "chair" and "boat" forms. This conformational flexibility allows the substituent to adapt its three-dimensional shape to fit more effectively within a binding site. The ability to adopt different conformations can be crucial for optimizing interactions with a biological target, potentially leading to higher binding affinity compared to more rigid structures that cannot make similar spatial accommodations. nih.gov The pyrazole ring itself is a key component in many pharmacologically active compounds, and the flexibility of its substituents can enhance interactions with various biopolymers. nih.gov

Role of the Nitro Group in Modulating Molecular Interactions

The nitro (NO₂) group is a small, polar substituent with powerful electronic and hydrogen-bonding characteristics that can profoundly modulate a molecule's interaction with biological targets.

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. researchgate.netsvedbergopen.com When attached to the pyrazole ring, as in this compound, it significantly reduces the electron density of the aromatic system. researchgate.netmdpi.com This electronic perturbation can enhance binding affinity by altering the molecule's electrostatic potential to be more complementary to the target site. researchgate.net For instance, in the development of selective COX-2 inhibitors, the presence of an electron-withdrawing group in the para position of an aryl substituent is often preferred over an electron-donating group. semanticscholar.org Furthermore, the electron-withdrawing nature of the nitro group can increase the acidity of nearby protons, such as an N-H proton on the pyrazole ring, which can influence ionization state and interaction potential. fu-berlin.de This modification of the electronic landscape is a key strategy in the rational design of pyrazole-based therapeutic agents. researchgate.netsvedbergopen.com

| Compound ID | Key Substituent on Phenyl Ring at N1 | COX-2 IC50 (µM) |

|---|---|---|

| 4a | Unsubstituted Phenyl | 1.479 |

| 4g | 4-Nitrophenyl | 0.012 |

| Celecoxib (Reference) | 4-Sulfonamidophenyl | 0.004 |

The oxygen atoms of the nitro group are effective hydrogen bond acceptors. rsc.org This allows nitro-substituted pyrazoles to form additional hydrogen bonds with hydrogen bond donors on a protein target, such as the amide protons of the peptide backbone or the side chains of residues like glutamine and asparagine. nih.gov These interactions can significantly increase the stability of the ligand-receptor complex and contribute to higher binding affinity. rsc.org Beyond classical hydrogen bonds, the nitrogen atom of the nitro group possesses a positive electrostatic potential (a so-called π-hole) that can form favorable non-covalent interactions with atoms bearing lone-pair electrons, such as the sulfur in methionine residues. nih.gov These π-hole interactions can have energies of approximately -5 kcal/mol and are functionally relevant in protein-ligand binding. nih.gov

Correlation between Substituent Patterns and Biological Target Affinity

The biological affinity of a pyrazole derivative is determined by the combined effects of its various substituents. Structure-activity relationship (SAR) studies, which correlate specific structural features with biological effects, are crucial for optimizing the potency and selectivity of these compounds. researchgate.net

For this compound, its interaction with a biological target would be a composite of the hydrophobic and steric effects of the N1-cyclohexyl group and the electronic and hydrogen-bonding effects of the C3-nitro group. The cyclohexyl group would likely guide the molecule toward hydrophobic pockets, while the nitro group could form specific hydrogen bonds and electrostatic interactions that anchor the ligand in place.

| Compound ID | Substituent at Position 3(5) | Substituent at Position 5(3) | Inhibition of Meprin α (IC50, nM) |

|---|---|---|---|

| 7a | Phenyl | Phenyl | 13 |

| 14a | Phenyl | Methyl | 800 |

| 14b | Phenyl | Benzyl | 100 |

| 14c | Phenyl | Cyclopentyl | 19 |

Systematic Structural Modifications and Their Functional Consequences

The functional consequences of systematic structural modifications to the pyrazole core are a cornerstone of medicinal chemistry research. The introduction of various substituents at different positions on the pyrazole ring can dramatically alter a compound's pharmacological and physicochemical properties.

For instance, the nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of biological activity. Studies on N-substituted pyrazoles have revealed that modifications at this position significantly influence their inhibitory potential against various enzymes. acs.org The lipophilicity, size, and electronic properties of the N1-substituent can govern the compound's ability to fit into the active site of a target protein. In the case of this compound, the bulky and lipophilic cyclohexyl group at the N1 position is expected to play a significant role in its interactions with biological macromolecules.

Binding to Cytochrome P450 Enzymes (e.g., CYP2E1)

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs and environmental pollutants. Pyrazole and its derivatives are well-known inhibitors of several CYP isoforms, with a particular emphasis on CYP2E1. nih.govnih.gov

The binding of pyrazole derivatives to CYP2E1 is typically characterized by the interaction of one of the pyrazole nitrogen atoms with the heme iron of the enzyme. nih.gov The affinity and stoichiometry of this binding are highly dependent on the substitution pattern of the pyrazole ring. nih.govnih.gov For example, the fusion of a cyclohexane (B81311) ring to a pyrazole core, as seen in tetrahydroindazole, has been shown to greatly increase binding affinity for CYP2E1 compared to unsubstituted pyrazole. nih.govnih.gov This suggests that the N1-cyclohexyl group in this compound would likely enhance its affinity for the CYP2E1 active site.

Furthermore, studies have shown that many pyrazoles exhibit a mixed cooperative inhibition mechanism with CYP2E1, where their binding can rescue the enzyme from substrate inhibition. nih.govnih.gov The specific inhibitory mechanism and potency of this compound against CYP2E1 would require experimental validation, but based on the existing literature, a significant interaction is anticipated. The presence of the nitro group could also influence the binding orientation and strength within the enzyme's active site.

Advanced Spectroscopic and Crystallographic Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrazole ring and the cyclohexyl group. The protons on the pyrazole ring, typically found at positions 4 and 5, would appear as doublets in the aromatic region of the spectrum. The chemical shifts of these protons would be influenced by the electron-withdrawing nitro group. The protons of the cyclohexyl group would appear as a series of multiplets in the aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons would be diagnostic of the substitution pattern. The carbon atom bearing the nitro group (C3) would be expected to be significantly downfield due to the strong deshielding effect of the nitro group. The carbons of the cyclohexyl group would appear in the aliphatic region.

A systematic study of N-substituted pyrazoles has shown a consistent steric effect on the chemical shifts of N-alkyl pyrazole analogues, which would be applicable to the cyclohexyl substituent. acs.org

As specific experimental NMR data for this compound is not publicly available, a data table cannot be generated.

Single-Crystal X-ray Diffraction Analysis

For this compound, a successful crystallographic analysis would reveal the planarity of the pyrazole ring and the conformation of the cyclohexyl substituent relative to the ring. It would also provide details on the geometry of the nitro group. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. nih.govnih.gov Such structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies of its interaction with biological targets. acs.orgnih.gov

As no public crystal structure data for this compound is available, a detailed analysis cannot be provided.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of its exact mass and elemental formula, C9H13N3O2.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Characteristic fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2) or related fragments. acs.orgnih.gov The fragmentation of the cyclohexyl ring and the pyrazole core would also produce a series of fragment ions that could be used to piece together the structure of the parent molecule.

As specific experimental mass spectrometry data for this compound is not publicly available, a detailed fragmentation analysis cannot be provided.

Emerging Research Applications and Future Perspectives

Strategic Use as Key Intermediates in Complex Organic Synthesis

The strategic value of 1-Cyclohexyl-3-nitro-1H-pyrazole in organic synthesis lies in its potential as a versatile precursor for a variety of more complex molecules. The pyrazole (B372694) moiety is a well-established pharmacophore and a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govfrontiersin.org

Building Blocks for Heterocyclic Scaffolds

The pyrazole ring system is a foundational component for the construction of a diverse array of heterocyclic scaffolds. researchgate.netmdpi.com The presence of the nitro group and the N-cyclohexyl substituent in this compound offers multiple avenues for synthetic transformations. While specific examples starting from this exact compound are not yet widely documented, the general reactivity of nitropyrazoles suggests several potential pathways.

The nitro group can be a versatile handle for further functionalization. For instance, nucleophilic aromatic substitution of the nitro group, although challenging on a pyrazole ring, can be achieved under specific conditions, allowing for the introduction of various nucleophiles. researchgate.net Furthermore, the pyrazole ring itself can undergo reactions such as electrophilic substitution, although the deactivating effect of the nitro group would necessitate harsh reaction conditions.

The synthesis of fused heterocyclic systems is another promising application. Pyrazole derivatives are known precursors to a variety of fused systems, including pyrazolopyrimidines, pyrazolopyridines, and indazoles. nih.govmdpi.com The functional groups on this compound could be manipulated to facilitate cyclization reactions, leading to novel and complex molecular frameworks.

Precursors for Aminopyrazoles and Other Derivatizations

A key transformation for this compound is the reduction of the nitro group to an amine, yielding 1-cyclohexyl-1H-pyrazol-3-amine. This reaction is a cornerstone in the synthesis of many pyrazole-based pharmaceuticals and other functional materials. nih.gov The resulting aminopyrazole is a valuable intermediate, as the amino group can be readily derivatized through a wide range of reactions, including acylation, alkylation, and diazotization, opening up a vast chemical space for the synthesis of new compounds.

The general route for the synthesis of aminopyrazoles from nitropyrazoles involves catalytic hydrogenation or reduction with metals in acidic media. This transformation is typically high-yielding and provides a straightforward entry into the corresponding amino derivatives.

Beyond the reduction of the nitro group, other derivatizations can be envisaged. For example, the cyclohexyl group, while generally considered inert, could potentially be functionalized under specific conditions. The pyrazole ring itself can also be a site for further reactions, depending on the desired target molecule. nih.gov

Exploration in High-Energy Density Materials (HEDM) Research

The field of high-energy density materials (HEDMs) is in constant search of new compounds that offer a superior balance of performance and stability. Nitropyrazoles, as a class of compounds, have attracted significant attention in this area due to their high heats of formation, good thermal stability, and the environmentally friendly nature of their decomposition products. nih.gov

Influence of Nitro Groups on Energetic Performance and Detonation Properties

The energetic performance of HEDMs is intrinsically linked to the presence of explosophoric groups, with the nitro group being one of the most effective. nih.gov The nitro group in this compound plays a crucial role in its potential as an energetic material. It contributes to a high density and a favorable oxygen balance, both of which are key factors for achieving high detonation velocities and pressures. nih.govrsc.org

The pyrazole ring itself contributes positively to the energetic properties, as nitrogen-rich heterocycles are known to have high positive heats of formation. nih.gov The introduction of a cyclohexyl group, while not an explosophore, can influence the physical properties of the material, such as its melting point and density, which in turn affect its handling and performance characteristics. researchgate.net

The table below presents a comparison of the calculated detonation properties of several nitropyrazole derivatives, illustrating the influence of different substituents on their energetic performance.

Table 1: Comparison of Energetic Properties of Selected Nitropyrazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3,4-Dinitropyrazole | 1.67 | 7760 | 25.57 |

| N-Methyl-3,5-dinitropyrazole | - | - | - |

| 1-Nitratoethyl-3-azido-4-nitropyrazole | 1.670 | - | - |

| 3,4,5-Trinitropyrazole | - | - | - |

Data for 3,4-Dinitropyrazole from nih.gov. Data for N-Methyl-3,5-dinitropyrazole mentioned in acs.org. Data for 1-Nitratoethyl-3-azido-4-nitropyrazole from nih.gov.

Thermal Stability and Heat of Formation Considerations in Energetic Materials

For practical applications, the thermal stability of an HEDM is as important as its energetic performance. Nitropyrazoles are generally known for their good thermal stability, a property attributed to the aromaticity of the pyrazole ring. nih.gov The decomposition of nitropyrazoles often begins with the loss of a nitro group. researchgate.net

The heat of formation is another critical parameter for HEDMs. A high positive heat of formation indicates that a large amount of energy is stored in the chemical bonds of the molecule, which is released upon detonation. Nitrogen-rich heterocyclic compounds like nitropyrazoles typically exhibit high positive heats of formation. nih.govnih.gov

Development as Molecular Probes for Chemical Biology Studies

While the primary research focus on this compound has been on its synthetic utility and energetic properties, its structural features suggest potential applications in the field of chemical biology. The pyrazole scaffold is a common motif in many biologically active molecules and has been explored for the development of various therapeutic agents. nih.govfrontiersin.org

The development of this compound as a molecular probe is a nascent area of research. However, the inherent properties of the molecule provide a foundation for such applications. For example, the nitro group is known to be a fluorescent quencher, and its reduction to an amino group can lead to a "turn-on" fluorescent response. This property could be exploited for the design of probes for detecting specific enzymes or reductive environments within cells.

Furthermore, the pyrazole core can be functionalized to incorporate specific recognition motifs, allowing for the targeted delivery of the probe to particular biomolecules or cellular compartments. The cyclohexyl group can also be modified to tune the solubility and cell permeability of the probe. While no specific studies have been reported for this compound as a molecular probe, the broader research on pyrazole-based probes suggests that this is a promising avenue for future investigation. nih.gov

Potential in Agrochemical and Material Science Innovations

The pyrazole scaffold is a well-established pharmacophore in various biologically active molecules, including those used in agriculture and material science. nih.govnih.govresearchgate.net The specific substitution pattern of this compound suggests it could be a valuable candidate for exploration in these sectors.

Agrochemicals: Pyrazole derivatives are integral to the development of modern agrochemicals, serving as the core structure in numerous commercial fungicides, herbicides, and insecticides. nih.gov The biological activity of these compounds is often tuned by the nature of the substituents on the pyrazole ring. The presence of a nitro group, a known toxophore, combined with a cyclohexyl moiety that can enhance lipophilicity and thereby potentially improve cell membrane permeability, suggests that this compound could be investigated for pesticidal properties. Future screening programs could evaluate its efficacy against various plant pathogens, insects, and weeds.

Material Science: A significant area of application for nitrated pyrazoles is in the field of energetic materials. nih.gov The high nitrogen content and density of nitropyrazole derivatives contribute to their energetic performance, while the stability of the pyrazole ring is also a desirable characteristic. nih.gov The introduction of a nitro group onto the pyrazole ring enhances the energy content of the molecule. nih.gov Research into compounds like 3-nitropyrazole (3-NP) and its derivatives has highlighted their role as intermediates in the synthesis of new explosives. nih.gov this compound could be explored as a melt-castable energetic material or as a plasticizer for energetic formulations, where the cyclohexyl group might influence physical properties such as melting point and solubility.

Table 1: Potential Applications and Structural Contributions of this compound

| Application Area | Key Structural Motif | Potential Contribution of Motif |

|---|---|---|

| Agrochemicals | Pyrazole Ring | Core scaffold found in many fungicides, herbicides, and insecticides. nih.govresearchgate.net |

| Nitro Group (-NO₂) | Known toxophore; can impart pesticidal activity. | |

| Cyclohexyl Group | Increases lipophilicity, potentially enhancing membrane permeability and bioavailability. | |

| Material Science | Nitropyrazole Core | High nitrogen content and formation enthalpy contribute to energetic properties. nih.gov |

| Cyclohexyl Group | May act as a fuel, influence density, and modify physical properties like melting point. |

Future Directions in Synthetic Methodology and Computational Design

Advancements in both the practical synthesis and the theoretical design of pyrazole derivatives will be crucial for unlocking the potential of compounds like this compound.

Synthetic Methodology: The classical and most common route to pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For this compound, a plausible route would involve the reaction of cyclohexylhydrazine (B1595531) with a suitably substituted 3-nitro-1,3-dicarbonyl compound.

Future synthetic efforts are likely to focus on more advanced and efficient "green" methodologies. ias.ac.in These include:

Multi-component Reactions: One-pot syntheses that combine three or more reactants to form the product in a single step, improving efficiency and reducing waste. ias.ac.in

Catalyst Development: The use of novel heterogeneous or ligand-free catalytic systems to improve yields, regioselectivity, and reaction conditions. nih.govresearchgate.net

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, particularly for nitration reactions, enhancing safety and scalability.

Table 2: Modern Synthetic Approaches for Pyrazole Derivatives

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Tandem Reactions | Multiple bond-forming reactions occur consecutively in a single pot without isolating intermediates. nih.gov | Increased efficiency, reduced purification steps. |

| Microwave/Ultrasound-Assisted | Use of non-conventional energy sources to accelerate reaction rates and improve yields. ias.ac.in | Faster reaction times, often milder conditions. |

| Green Solvents | Employing environmentally benign solvents like water or deep eutectic solvents. ias.ac.in | Reduced environmental impact and improved safety. |

Computational Design: Computational chemistry has become an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. eurasianjournals.com For this compound, computational studies would be a key future direction.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the compound's electronic structure, stability, and key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are relevant for both its reactivity and potential as an energetic material. researchgate.netresearchgate.net DFT can also help understand the influence of substituents on the pyrazole ring's stability and tautomerism. nih.gov

Molecular Docking: To explore its agrochemical potential, molecular docking simulations could predict the binding affinity and mode of interaction of this compound with specific target enzymes in pests or pathogens. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational preferences of the molecule, providing insights into its interactions within a biological system or a material matrix. eurasianjournals.com

Machine Learning: Emerging machine learning models could be trained on existing data for pyrazole derivatives to predict the properties and potential activities of novel structures like this compound, accelerating the discovery and optimization process. eurasianjournals.com

Table 3: Computational Approaches in Pyrazole Research

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of molecular properties. researchgate.net | Electronic structure, stability, reactivity, HOMO-LUMO gap. researchgate.netnih.gov |

| Molecular Docking | Evaluation of binding to biological targets. nih.gov | Binding affinity, interaction modes (e.g., hydrogen bonds). nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. eurasianjournals.com | Conformational flexibility, dynamic interactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-nitro-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, cyclohexyl groups can be introduced via alkylation of pyrazole precursors under reflux conditions with catalysts like triethylamine. Purification via column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) is critical to isolate the product. Tailoring reaction time, temperature (e.g., 70–80°C), and stoichiometric ratios of nitro-group precursors can enhance yields .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodological Answer :

- NMR : and NMR identify substituent positions; the nitro group deshields adjacent protons, causing downfield shifts (~8.5–9.5 ppm for pyrazole ring protons).

- X-ray crystallography : Resolves steric effects of the cyclohexyl group and hydrogen-bonding interactions (e.g., C–H···O with nitro groups) .

- IR : Nitro stretching vibrations (~1520 cm) confirm functionalization. Always compare with computational simulations (DFT) to validate assignments .

Q. What safety protocols are essential when handling nitro-substituted pyrazole derivatives?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation (H313/H333 hazards).

- Store away from reducing agents due to nitro-group reactivity. Safety protocols align with H303 (ingestion risk) and P264 (post-handling washing) guidelines .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bulky cyclohexyl group hinders planar transition states, reducing reactivity in S2 mechanisms. Kinetic studies (e.g., monitoring reaction rates with varying substituents) and computational modeling (MD simulations) reveal steric hindrance parameters. X-ray data show dihedral angles between the cyclohexyl and pyrazole rings (e.g., ~40–89°), impacting accessibility to reactive sites .

Q. What strategies resolve contradictory data regarding the nitro group’s electronic effects in different solvent environments?

- Methodological Answer :

- Solvent polarity studies : Compare UV-Vis absorption spectra in polar (DMSO) vs. nonpolar (toluene) solvents to assess solvatochromic shifts.

- Electrochemical analysis : Cyclic voltammetry quantifies redox potentials, clarifying electron-withdrawing effects. Contradictions often arise from protonation equilibria in protic solvents; use -labeled NMR to track nitro-group behavior .

Q. How can hydrogen-bonding interactions in this compound crystals inform the design of co-crystals for material science applications?

- Methodological Answer : Analyze packing motifs via X-ray crystallography to identify intermolecular interactions (e.g., C–H···O/N). Co-crystallization with carboxylic acids or amines can enhance stability. For example, the nitro group’s oxygen atoms often act as hydrogen-bond acceptors, guiding co-former selection .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.

- Structure-activity relationships (SAR) : Modify substituents (e.g., nitro to amino groups) and correlate changes with IC values.

- Molecular docking : Use PyMOL or AutoDock to predict binding modes, leveraging crystal structure data of analogous pyrazole complexes .

Q. What analytical approaches validate purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., nitro reduction to amine).

- Accelerated stability studies : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks; track changes via TLC and NMR.

- Karl Fischer titration : Quantify water content, as moisture accelerates decomposition .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.